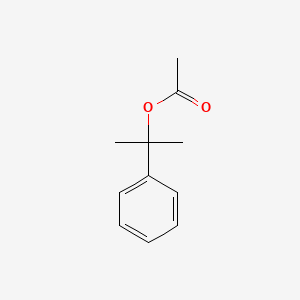
Heptanoic acid, 2-(acetyloxy)-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetoxyheptanoic acid methyl ester is an organic compound belonging to the ester family. Esters are widely known for their pleasant odors and are commonly found in fruits and flowers. This particular ester is synthesized from heptanoic acid and is characterized by its unique chemical structure, which includes an acetoxy group attached to the heptanoic acid backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Acetoxyheptanoic acid methyl ester can be synthesized through the esterification of heptanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion. The general reaction is as follows:
Heptanoic acid+MethanolAcid Catalyst2-Acetoxyheptanoic acid methyl ester+Water
Industrial Production Methods
In industrial settings, the production of esters like 2-Acetoxyheptanoic acid methyl ester often involves the use of continuous reactors where the reactants are continuously fed, and the products are continuously removed. This method ensures a high yield and purity of the ester. The use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Acetoxyheptanoic acid methyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to heptanoic acid and methanol in the presence of water and an acid or base catalyst.
Transesterification: The ester can react with another alcohol to form a different ester and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and an acid or base catalyst.
Reduction: Lithium aluminum hydride or other reducing agents.
Major Products Formed
Hydrolysis: Heptanoic acid and methanol.
Transesterification: A different ester and methanol.
Reduction: The corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
2-Acetoxyheptanoic acid methyl ester has various applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Acetoxyheptanoic acid methyl ester involves its interaction with specific molecular targets and pathways. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water, resulting in the formation of heptanoic acid and methanol. The ester can also undergo nucleophilic acyl substitution reactions, where the acetoxy group is replaced by another nucleophile.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl butanoate: Another ester with a similar structure but a shorter carbon chain.
Ethyl acetate: A commonly used ester with a similar functional group but different alkyl chain.
Isopentyl acetate: An ester known for its banana-like odor, with a different alkyl group.
Uniqueness
2-Acetoxyheptanoic acid methyl ester is unique due to its specific chemical structure, which includes a heptanoic acid backbone and an acetoxy group. This structure imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
56196-51-1 |
|---|---|
Molekularformel |
C10H18O4 |
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
methyl 2-acetyloxyheptanoate |
InChI |
InChI=1S/C10H18O4/c1-4-5-6-7-9(10(12)13-3)14-8(2)11/h9H,4-7H2,1-3H3 |
InChI-Schlüssel |
WTKFTHZYAPZCAU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C(=O)OC)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(S)-2-chloro-6a,7,8,9-tetrahydropyrrolo[2,1-h]pteridin-6(5H)-one](/img/structure/B13959443.png)


![6H-Thiazolo[5,4-h][1,4]benzothiazine](/img/structure/B13959453.png)

